molecular formula C20H32O5 B570021 5,6-Dihydro pge3 CAS No. 119008-22-9

5,6-Dihydro pge3

Cat. No.: B570021
CAS No.: 119008-22-9
M. Wt: 352.471
InChI Key: OFPLGKUICBQJOS-NFRSEMAFSA-N
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Description

“5,6-Dihydro pge3” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Mechanism of Action

5,6-Dihydro PGE3, also known as 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid or 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid, is a complex compound with potential biological activity.

Mode of Action

It is unclear how this compound interacts with its targets and what changes result from this interaction .

Pharmacokinetics

More research is needed to outline these properties .

Action Environment

More studies are needed to understand how these factors affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-Dihydro pge3” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the cyclopentyl ring with the appropriate stereochemistry.
  • Introduction of the hydroxyl and ketone functional groups.
  • Addition of the octadienyl side chain.
  • Final assembly of the heptanoic acid moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“5,6-Dihydro pge3” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes, given its structural similarity to biologically active molecules.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopentyl derivatives with hydroxyl and ketone groups, such as:

  • Cyclopentanone derivatives.
  • Hydroxylated cyclopentanes.
  • Octadienyl-substituted cyclopentanes.

Uniqueness

The uniqueness of “5,6-Dihydro pge3” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-NFRSEMAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?

A1: this compound exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of this compound compare to other prostaglandins?

A2: Research indicates that the anti-aggregatory potency of this compound, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.

Q3: Are there factors that can influence the anti-aggregatory potency of this compound?

A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.

Q4: Are there efficient synthetic routes for producing this compound?

A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and this compound utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.

Q5: Has this compound been identified in nature?

A5: Yes, this compound has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.

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